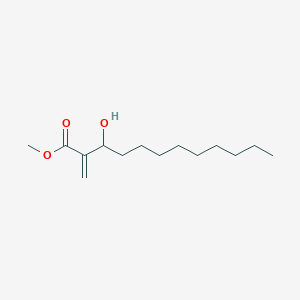
Methyl 3-hydroxy-2-methylidenedodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-2-methylidenedodecanoate is an organic compound with the molecular formula C13H24O3 It is a derivative of dodecanoic acid, featuring a hydroxyl group and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-2-methylidenedodecanoate typically involves the esterification of 3-hydroxy-2-methylidenedodecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-hydroxy-2-methylidenedodecanoic acid+methanolacid catalystMethyl 3-hydroxy-2-methylidenedodecanoate+water
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-2-methylidenedodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The methylene group can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or alkyl halides for alkylation.
Major Products:
Oxidation: Formation of 3-oxo-2-methylidenedodecanoate or 3-carboxy-2-methylidenedodecanoate.
Reduction: Formation of methyl 3-hydroxy-2-methyldodecanoate.
Substitution: Formation of methyl 3-chloro-2-methylidenedodecanoate or methyl 3-alkyl-2-methylidenedodecanoate.
Scientific Research Applications
Methyl 3-hydroxy-2-methylidenedodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-2-methylidenedodecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The methylene group can undergo various chemical transformations, contributing to the compound’s versatility in different applications.
Comparison with Similar Compounds
Methyl 3-hydroxy-2-methylidenedodecanoate can be compared with other similar compounds, such as:
Methyl 3-hydroxy-2-methylenebutyrate: A shorter-chain analog with similar reactivity but different physical properties.
Methyl 3-hydroxy-2-methylidenedecanoate: A compound with a similar structure but a shorter carbon chain, affecting its solubility and reactivity.
Methyl 3-hydroxy-2-methylidenetetradecanoate: A longer-chain analog with different physical and chemical properties.
The uniqueness of this compound lies in its specific carbon chain length and functional groups, which confer distinct properties and applications compared to its analogs.
Properties
CAS No. |
682350-74-9 |
|---|---|
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-methylidenedodecanoate |
InChI |
InChI=1S/C14H26O3/c1-4-5-6-7-8-9-10-11-13(15)12(2)14(16)17-3/h13,15H,2,4-11H2,1,3H3 |
InChI Key |
GIVJGSCMDUSQIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C(=C)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















